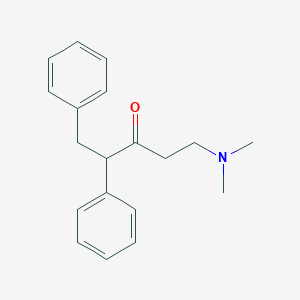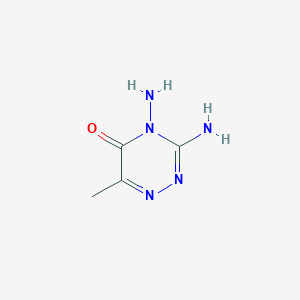
4-(1,1-Diethylpropyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Diethylpropyl)benzoic acid, also known as DEBA, is a chemical compound that belongs to the family of benzoic acids. It is widely used in scientific research as a reagent, intermediate, and building block in the synthesis of various organic compounds. DEBA has several applications in the field of medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Diethylpropyl)benzoic acid is not well understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. 4-(1,1-Diethylpropyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This suggests that 4-(1,1-Diethylpropyl)benzoic acid may have anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
4-(1,1-Diethylpropyl)benzoic acid has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antitumor properties. 4-(1,1-Diethylpropyl)benzoic acid has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines. Additionally, 4-(1,1-Diethylpropyl)benzoic acid has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(1,1-Diethylpropyl)benzoic acid in lab experiments has several advantages. It is readily available, easy to handle, and has a long shelf life. 4-(1,1-Diethylpropyl)benzoic acid is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, there are some limitations to the use of 4-(1,1-Diethylpropyl)benzoic acid in lab experiments. It is toxic and should be handled with care. Additionally, the mechanism of action of 4-(1,1-Diethylpropyl)benzoic acid is not well understood, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of 4-(1,1-Diethylpropyl)benzoic acid in scientific research. One direction is the development of 4-(1,1-Diethylpropyl)benzoic acid-based drugs with improved efficacy and safety profiles. Another direction is the use of 4-(1,1-Diethylpropyl)benzoic acid as a building block in the synthesis of new materials with unique physical and chemical properties. Additionally, further research is needed to elucidate the mechanism of action of 4-(1,1-Diethylpropyl)benzoic acid and its potential applications in various fields of science.
Conclusion
In conclusion, 4-(1,1-Diethylpropyl)benzoic acid is a versatile chemical compound that has several applications in scientific research. It is used as a building block in the synthesis of various organic compounds and has several biological effects, including anti-inflammatory, analgesic, and antitumor properties. The use of 4-(1,1-Diethylpropyl)benzoic acid in lab experiments has several advantages, but there are also some limitations that should be considered. Further research is needed to fully understand the potential applications of 4-(1,1-Diethylpropyl)benzoic acid in various fields of science.
Métodos De Síntesis
The synthesis of 4-(1,1-Diethylpropyl)benzoic acid involves the reaction of 4-bromobenzoic acid with diethylpropylamine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of 4-(1,1-Diethylpropyl)benzoic acid in high yields. This method is efficient, straightforward, and scalable, making it suitable for large-scale production of 4-(1,1-Diethylpropyl)benzoic acid.
Aplicaciones Científicas De Investigación
4-(1,1-Diethylpropyl)benzoic acid has several applications in scientific research, particularly in the field of medicinal chemistry. It is used as a building block in the synthesis of various drugs, such as anti-inflammatory agents, analgesics, and antitumor agents. 4-(1,1-Diethylpropyl)benzoic acid has also been used as a reagent in the synthesis of polymers and materials with unique physical and chemical properties.
Propiedades
Número CAS |
37872-27-8 |
|---|---|
Nombre del producto |
4-(1,1-Diethylpropyl)benzoic acid |
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-(3-ethylpentan-3-yl)benzoic acid |
InChI |
InChI=1S/C14H20O2/c1-4-14(5-2,6-3)12-9-7-11(8-10-12)13(15)16/h7-10H,4-6H2,1-3H3,(H,15,16) |
Clave InChI |
XLGRGWYFHBCAEX-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CCC(CC)(CC)C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)


![9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188958.png)
![1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B188959.png)
![1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188960.png)

![[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea](/img/structure/B188963.png)

